2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a type of organic compound that belongs to the class of dibenzoxazepines . These compounds are characterized by a dibenzoxazepine moiety, which is a tricyclic compound that contains two benzene rings fused to an oxazepine ring .
Synthesis Analysis
The synthesis of dibenzo[b,f][1,4]oxazepine derivatives has been reported in the literature . One method involves a base-promoted protocol starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction can be easily performed on a large scale and yields good to excellent results .Molecular Structure Analysis
The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-one consists of two benzene rings fused to an oxazepine ring . The exact structure would depend on the specific substituents attached to the molecule.Chemical Reactions Analysis
The chemical reactions involving dibenzo[b,f][1,4]oxazepine derivatives can be controlled by the choice of reaction solvents . For example, using 1,4-dioxane as the solvent can yield 2-pyrimidinyloxy-N-arylbenzylamines .Physical And Chemical Properties Analysis
The physical and chemical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-one would depend on its specific structure. For example, the molecular weight of a similar compound, 5H-Dibenz[b,f]azepine, is 195.2597 .properties
IUPAC Name |
8-chloro-4-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O4/c14-7-4-5-10-8(6-7)13(17)15-12-9(16(18)19)2-1-3-11(12)20-10/h1-6H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLPQSSEVPCYGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=C(C=C(C=C3)Cl)C(=O)N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747339 |
Source
|
Record name | 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one | |
CAS RN |
37081-78-0 |
Source
|
Record name | 2-Chloro-9-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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